

# **Application Notes and Protocols for In Vivo Dosing of PLX2853 in Mice**

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For Researchers, Scientists, and Drug Development Professionals

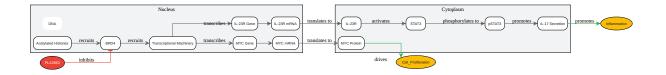
### Introduction

**PLX2853** is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particularly high activity against BRD4.[1] As an orally bioavailable compound, **PLX2853** is under investigation for its therapeutic potential in various malignancies and inflammatory conditions.[1][2][3] These application notes provide detailed protocols for the preparation of a dosing vehicle and the administration of **PLX2853** to mice for preclinical in vivo studies, based on established methodologies.[4]

## Signaling Pathway of PLX2853

PLX2853 functions by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins, primarily BRD4.[1] This competitive inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and inflammatory mediators.[1][5] One of the critical pathways affected is the IL-23R/STAT3/IL-17 axis, which plays a significant role in inflammatory responses.[5] Additionally, by inhibiting BRD4, PLX2853 effectively suppresses the expression of the MYC oncogene, a key driver in many cancers.[1][3]





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Caption: PLX2853 inhibits BRD4, downregulating MYC and the IL-23R/STAT3/IL-17 pathway.

## **Quantitative Data Summary**

The following table summarizes a recommended dosing regimen for **PLX2853** in mice based on published preclinical studies.[4]

Parameter	Value	Reference
Compound	PLX2853	[4]
Animal Model	Mice	[4]
Dose	3 mg/kg	[4]
Route of Admin.	Oral Gavage	[4]
Frequency	Three times per week	[4]
Vehicle Composition	See Protocol 1 below	[4]

## **Experimental Protocols**

## **Protocol 1: Preparation of PLX2853 Dosing Vehicle**



This protocol details the preparation of a vehicle suitable for the oral administration of **PLX2853** to mice.[4]

#### Materials:

- PLX2853 powder
- N-Methyl-2-pyrrolidone (NMP)
- Polyethylene glycol 400 (PEG400)
- TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
- Poloxamer 407
- Sterile Water for Injection
- Sterile conical tubes (15 mL and 50 mL)
- Pipettes and sterile tips
- · Vortex mixer
- · Analytical balance

#### Procedure:

- Prepare the Diluent:
  - In a 50 mL sterile conical tube, prepare the diluent by combining the following components in the specified ratios:
    - 40% PEG400
    - 5% TPGS
    - 5% Poloxamer 407
    - 50% Sterile Water



- Vortex the mixture thoroughly until a homogenous solution is achieved.
- Prepare the Final Formulation:
  - The final dosing vehicle consists of 10% NMP and 90% of the prepared diluent.
  - For a final volume of 10 mL, combine:
    - 1 mL NMP
    - 9 mL of the diluent prepared in step 1.
  - Vortex the final vehicle solution until it is clear and homogenous.
- Prepare the **PLX2853** Dosing Solution:
  - $\circ$  Determine the total volume of dosing solution required based on the number of mice, their average weight, and the dosing volume (typically 100  $\mu$ L for a 20-25 g mouse).
  - Calculate the total mass of PLX2853 required for the desired concentration (e.g., for a 3 mg/kg dose in a 25 g mouse with a 100 μL dosing volume, the concentration would be 0.75 mg/mL).
  - Weigh the required amount of PLX2853 powder and place it in an appropriately sized sterile conical tube.
  - Add a small volume of NMP (corresponding to 10% of the final volume) to dissolve the PLX2853 powder completely. Vortex until the powder is fully dissolved.
  - Add the prepared diluent (90% of the final volume) to the dissolved PLX2853 solution.
  - Vortex the final PLX2853 dosing solution thoroughly to ensure homogeneity.

Vehicle Composition Summary:



Component	Final Concentration (%)
NMP	10.0%
PEG400	36.0%
TPGS	4.5%
Poloxamer 407	4.5%
Water	45.0%

## Protocol 2: Oral Gavage Administration of PLX2853 in Mice

This protocol describes the standard procedure for administering the prepared **PLX2853** solution to mice via oral gavage.

#### Materials:

- Prepared PLX2853 dosing solution
- Vehicle control solution
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
- 1 mL syringes
- Animal scale

#### Procedure:

- Animal Preparation:
  - Weigh each mouse accurately before dosing to calculate the precise volume of the PLX2853 solution to be administered.
  - $\circ~$  The typical dosing volume is 5-10 mL/kg body weight. For a 25g mouse, this corresponds to 125-250  $\mu L.$



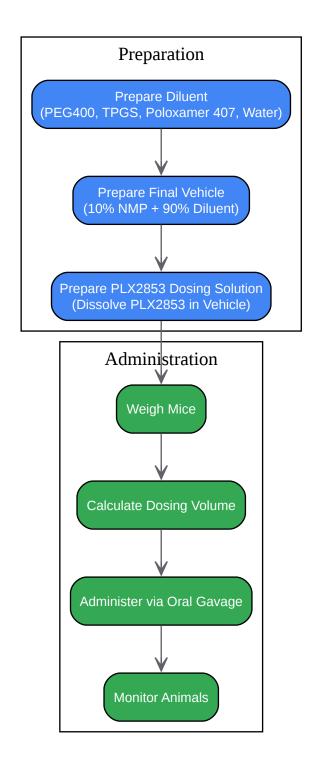




#### • Administration:

- Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
- Measure the correct volume of the PLX2853 dosing solution into the syringe fitted with the gavage needle.
- Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
- Slowly and steadily depress the syringe plunger to deliver the solution into the stomach.
- Withdraw the gavage needle smoothly.
- Monitor the mouse for a short period after administration to ensure there are no adverse effects.
- Administer the vehicle-only solution to the control group using the same procedure.





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Caption: Workflow for the preparation and administration of PLX2853 to mice.

## **Safety Precautions**



- Handle PLX2853 powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- NMP is a reproductive toxin; handle with extreme care and use appropriate engineering controls and PPE.
- All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
- Oral gavage should only be performed by trained personnel to minimize the risk of injury to the animals.

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